![molecular formula C15H15N3OS B14531924 N-[4-(N-Hydroxyethanimidoyl)phenyl]-N'-phenylthiourea CAS No. 62731-26-4](/img/structure/B14531924.png)
N-[4-(N-Hydroxyethanimidoyl)phenyl]-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea is a chemical compound with the molecular formula C15H15N3OS. It is used primarily in biochemical and proteomics research . This compound is known for its unique structure, which includes a hydroxyethanimidoyl group and a phenylthiourea moiety.
Preparation Methods
The synthesis of N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea involves several steps. One common method includes the reaction of 4-isothiocyanatobenzaldehyde with phenylhydrazine in the presence of a base. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent oxidation . Industrial production methods are similar but often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea is unique due to its specific structure and functional groups. Similar compounds include:
N-{4-[N-hydroxyethanimidoyl]phenyl}urea: This compound has a similar hydroxyethanimidoyl group but differs in the urea moiety.
N-{4-[N-hydroxyethanimidoyl]phenyl}-N’-phenylurea: This compound is structurally similar but lacks the thiourea group. The uniqueness of N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
62731-26-4 |
|---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C15H15N3OS/c1-11(18-19)12-7-9-14(10-8-12)17-15(20)16-13-5-3-2-4-6-13/h2-10,19H,1H3,(H2,16,17,20) |
InChI Key |
XZWNLSSFWNVSIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


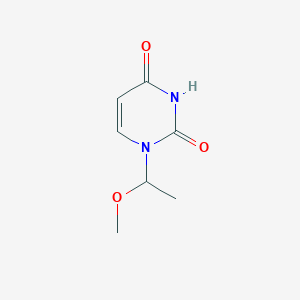

![4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14531858.png)
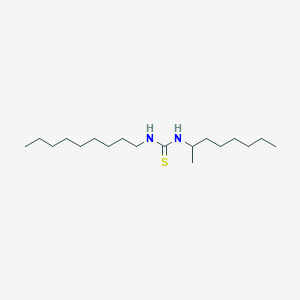
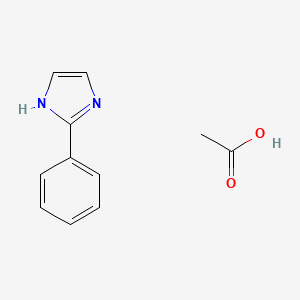

![5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14531878.png)
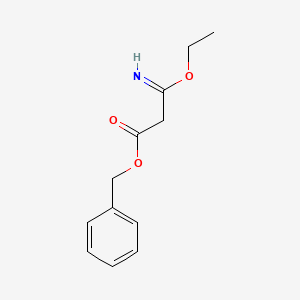

![[3-(Benzylsulfanyl)prop-1-en-1-yl]benzene](/img/structure/B14531897.png)
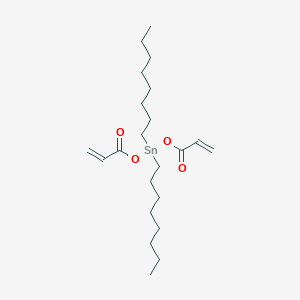
![4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride](/img/structure/B14531913.png)
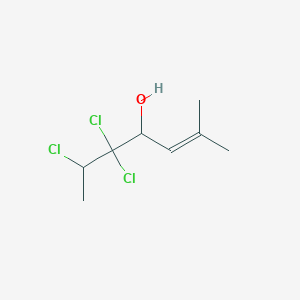
![Trimethyl[1-(phenylsulfanyl)heptyl]silane](/img/structure/B14531918.png)
